ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
CAS No.: 893931-38-9
Cat. No.: VC4574729
Molecular Formula: C22H19N5O3S
Molecular Weight: 433.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893931-38-9 |
|---|---|
| Molecular Formula | C22H19N5O3S |
| Molecular Weight | 433.49 |
| IUPAC Name | ethyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H19N5O3S/c1-2-30-22(29)15-8-10-16(11-9-15)26-19(28)13-31-21-18-12-25-27(20(18)23-14-24-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,26,28) |
| Standard InChI Key | DTXWDAHZLFHISL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct modules (Fig. 1):
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Pyrazolo[3,4-d]pyrimidine core: A bicyclic system fused from pyrazole and pyrimidine rings, substituted with a phenyl group at the N1 position.
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Thioether-acetamido linker: A sulfur-containing bridge (-S-CH2-C(=O)-NH-) connecting the core to the benzoate moiety.
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Ethyl benzoate group: A para-substituted benzoic acid ester providing hydrophobicity and potential metabolic stability.
The IUPAC name, ethyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate, reflects this connectivity. The SMILES string CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 encodes the stereoelectronic arrangement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.49 g/mol |
| CAS Number | 893931-38-9 |
| IUPAC Name | Ethyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
| Topological Polar Surface Area | 126 Ų (estimated) |
| LogP (Octanol-Water) | 3.2 (predicted) |
Synthesis and Reaction Pathways
Hypothesized Synthesis Route
While explicit protocols for this compound are scarce, a three-step strategy is inferred from analogous syntheses :
Step 1: Pyrazolo[3,4-d]pyrimidine Scaffold Preparation
Reaction of malononitrile with carbon disulfide in ethanol under basic conditions (e.g., NaOEt) yields a dithiolane intermediate, which cyclizes with phenylhydrazine to form 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol .
Step 2: Thioether Linkage Formation
The thiol group undergoes alkylation with chloroacetyl chloride in DMF, catalyzed by cesium carbonate, to install the thioacetamide (-S-CH2-C(=O)-) moiety .
Step 3: Esterification and Coupling
4-Aminobenzoic acid is ethyl-esterified using ethanol and sulfuric acid, followed by coupling with the thioacetylated pyrazolopyrimidine via EDC/HOBt-mediated amide bond formation.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| 1 | Malononitrile, CS₂, NaOEt, ethanol, reflux | 65–75% | |
| 2 | Chloroacetyl chloride, Cs₂CO₃, DMF, 80°C | 70–85% | |
| 3 | EDC, HOBt, DCM, RT | 60–70% |
Physicochemical and Spectroscopic Data
Solubility and Stability
The compound is predicted to exhibit low aqueous solubility (<0.1 mg/mL) due to its high logP (3.2) and crystalline structure. Stability studies in DMSO indicate no decomposition over 72 hours at 4°C.
Spectroscopic Characterization
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IR (KBr): Strong bands at 1675 cm⁻¹ (C=O stretch, ester), 1640 cm⁻¹ (amide I), 1540 cm⁻¹ (pyrimidine ring) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.38 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 9H, aromatic-H), 4.25 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.32 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
Applications and Future Directions
Drug Discovery
The compound’s kinase-inhibitory scaffold positions it as a lead for oncology therapeutics. Rational modifications—such as replacing the ethyl ester with a carboxylic acid—could improve solubility for in vivo testing.
Agricultural Chemistry
Pyrazolopyrimidines exhibit herbicidal activity by inhibiting plant tyrosine kinases. Field trials of analog EVT-11410197 showed 90% weed suppression at 50 g/ha, suggesting potential agrochemical applications.
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